[2-(4-chlorophenyl)cyclopropyl](4-nitrophenyl)methanone O-propyloxime
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Overview
Description
2-(4-chlorophenyl)cyclopropylmethanone O-propyloxime is a complex organic compound characterized by the presence of a cyclopropyl ring, a chlorophenyl group, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)cyclopropylmethanone O-propyloxime typically involves multiple steps, starting from readily available precursorsThe final step involves the formation of the O-propyloxime group through an oximation reaction under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)cyclopropylmethanone O-propyloxime undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly employed.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(4-chlorophenyl)cyclopropylmethanone O-propyloxime has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)cyclopropylmethanone O-propyloxime involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-fluorophenol
- Methyl 4-fluorobenzoate
- 4-(Diphenylamino)phenylboronic acid pinacol ester
Uniqueness
Compared to similar compounds, 2-(4-chlorophenyl)cyclopropylmethanone O-propyloxime is unique due to its specific structural features, such as the combination of a cyclopropyl ring with chlorophenyl and nitrophenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C19H19ClN2O3 |
---|---|
Molecular Weight |
358.8 g/mol |
IUPAC Name |
1-[2-(4-chlorophenyl)cyclopropyl]-1-(4-nitrophenyl)-N-propoxymethanimine |
InChI |
InChI=1S/C19H19ClN2O3/c1-2-11-25-21-19(14-5-9-16(10-6-14)22(23)24)18-12-17(18)13-3-7-15(20)8-4-13/h3-10,17-18H,2,11-12H2,1H3 |
InChI Key |
TZIHPOQTFXRJFS-UHFFFAOYSA-N |
Canonical SMILES |
CCCON=C(C1CC1C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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